molecular formula C14H19N3O2 B1421273 Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate CAS No. 1072944-55-8

Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate

Cat. No.: B1421273
CAS No.: 1072944-55-8
M. Wt: 261.32 g/mol
InChI Key: NOUHAXNFXPHLKK-UHFFFAOYSA-N
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Description

“Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” is a specialty product for proteomics research . It has a molecular formula of C14H19N3O2.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C14H19N3O2/c1-19-13(18)11-9-15-14(16-12(11)10-5-6-10)17-7-3-2-4-8-17/h9-10H,2-8H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 261.32 g/mol.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on derivatives of piperidine, closely related to Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate, has shown significant anti-angiogenic and DNA cleavage activities. These derivatives block the formation of blood vessels in vivo and exhibit strong binding to DNA, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Corrosion Inhibition Properties

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. The adsorption behaviors and inhibition efficiencies of these derivatives demonstrate their potential in protecting iron surfaces from corrosion, highlighting their industrial and scientific applications (Kaya et al., 2016).

Inhibition of Enzymatic Activities

Studies have found that certain derivatives with structural similarities to this compound can inhibit the activity of enzymes like mammalian topoisomerase II. This inhibition has implications in understanding enzyme mechanisms and designing drugs targeting these enzymes (Wentland et al., 1993).

Antifungal Applications

Research on piperidine-4-yl derivatives demonstrates significant antifungal activity against phytopathogenic fungi, suggesting their potential use in agricultural settings to control phytopathogenic diseases (Nam et al., 2011).

Antibacterial and Antiviral Activities

A range of compounds structurally related to this compound show promising antibacterial and antiviral activities. These compounds have been evaluated against various pathogens, indicating their therapeutic potential in combating infectious diseases (Bouzard et al., 1992), (Kumar et al., 2008).

Antihypertensive Potential

Derivatives of piperidine, similar to this compound, have been studied as potential antihypertensive agents. These compounds exhibit promising activity in lowering blood pressure, suggesting their use in managing hypertension (Bayomi et al., 1999).

Role in Drug Metabolism Studies

Compounds structurally related have been used in studies to understand drug metabolism and pharmacokinetics. These studies provide insights into how drugs are processed in the body, essential for drug development and safety evaluations (Sharma et al., 2012).

Synthesis of Potent Deoxycytidine Kinase Inhibitors

A key intermediate in the synthesis of potent deoxycytidine kinase inhibitors has been developed using derivatives of piperidine. This advancement is crucial in the field of medicinal chemistry, especially in developing new cancer therapies (Zhang et al., 2009).

Mechanism of Action

Future Directions

The future directions for research on “Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

methyl 4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-19-13(18)11-9-15-14(16-12(11)10-5-6-10)17-7-3-2-4-8-17/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUHAXNFXPHLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674777
Record name Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-55-8
Record name Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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